molecular formula C19H24N6O2S B6436245 N-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-N-methyl-1-phenylmethanesulfonamide CAS No. 2549017-16-3

N-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-N-methyl-1-phenylmethanesulfonamide

Cat. No. B6436245
CAS RN: 2549017-16-3
M. Wt: 400.5 g/mol
InChI Key: FRBCITKQZYXGQZ-UHFFFAOYSA-N
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Description

“N-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-N-methyl-1-phenylmethanesulfonamide” is a complex organic compound. It features the privileged pyrazolo[3,4-d]pyrimidine scaffold . This scaffold is known as a versatile drug-like fragment that has drawn much attention as a pharmacophore . These structures exhibit promising pharmacological properties including anti-proliferative and antitumor activity .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in several studies . For instance, a new series of pyrazolo[3,4-d]pyrimidines were synthesized via the formation of pyrazol-3-one substrates . Another study reported the synthesis of compounds under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a pyrazolo[3,4-d]pyrimidine core. The NMR data provided in one of the studies gives insight into the structure . The compound has various functional groups including a pyrazolopyrimidine ring, a pyrrolidinyl group, a methylphenyl group, and a methanesulfonamide group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of pyrazol-3-one substrates and subsequent reactions to form the pyrazolo[3,4-d]pyrimidine core . Another study reported the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction for the synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the conditions used in its synthesis. For instance, it was reported as a red powder with a melting point of 112 – 114 °C .

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-N-methyl-1-phenylmethanesulfonamide are not fully explored yet. Related compounds have shown significant interactions with various enzymes and proteins . For instance, pyrazolo[3,4-d]pyrimidine derivatives have been reported as novel CDK2 inhibitors . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to the arrest of cell proliferation, making it a potential target for cancer treatment .

Cellular Effects

While specific cellular effects of this compound are not documented, related compounds have shown significant cytotoxic activities against various cancer cell lines . For example, some pyrazolo[3,4-d]pyrimidine derivatives have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . These compounds have also been reported to induce significant alterations in cell cycle progression and apoptosis within HCT cells .

Molecular Mechanism

Related compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been found to inhibit CDK2, a key enzyme in cell cycle regulation . This inhibition can lead to the arrest of cell proliferation, which is a potential mechanism for their anticancer activity .

Temporal Effects in Laboratory Settings

Related compounds have shown good inhibitory effects with IC50 values ranging from 0.057 ± 0.003 to 3.646 ± 0.203 μM compared to control drugs .

Dosage Effects in Animal Models

Related compounds have shown promising cytotoxicity against tested cancer cell lines .

Metabolic Pathways

Related compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been found to inhibit CDK2, a key enzyme in cell cycle regulation .

Transport and Distribution

Related compounds have shown significant interactions with various enzymes and proteins .

Subcellular Localization

Related compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been found to inhibit CDK2, a key enzyme in cell cycle regulation . This suggests that these compounds may localize to the nucleus where cell cycle regulation occurs.

properties

IUPAC Name

N-[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2S/c1-14-21-18-17(11-20-23(18)2)19(22-14)25-10-9-16(12-25)24(3)28(26,27)13-15-7-5-4-6-8-15/h4-8,11,16H,9-10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBCITKQZYXGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N3CCC(C3)N(C)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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